molecular formula C18H21N3O B7515230 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone

Cat. No. B7515230
M. Wt: 295.4 g/mol
InChI Key: FSNPRDOGLQLEFG-UHFFFAOYSA-N
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Description

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone, also known as quinoxalin-2-yl-methanone, is a chemical compound with potential applications in scientific research. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone-yl-methanone is not fully understood, but it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Quinoxalin-2-yl-methanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of oxidative stress. These effects are related to the compound's ability to modulate different signaling pathways and to interact with various biomolecules.

Advantages and Limitations for Lab Experiments

Quinoxalin-2-yl-methanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has limitations, such as its potential toxicity and its limited availability.

Future Directions

There are several future directions for the use of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone-yl-methanone in scientific research. These include the development of more potent derivatives, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications in different diseases. Additionally, the use of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone-yl-methanone in combination with other drugs or therapies may lead to synergistic effects and improved efficacy.
In conclusion, 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone-yl-methanone is a promising compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its therapeutic applications.

Synthesis Methods

Quinoxalin-2-yl-methanone can be synthesized using different methods, including the reaction of quinoxaline with chloroacetyl chloride in the presence of a base, or the reaction of quinoxaline with chloroacetic acid in the presence of a dehydrating agent. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

Quinoxalin-2-yl-methanone has been used in various scientific research studies, including the development of new drugs, the study of enzyme inhibition, and the investigation of biological processes. This compound has shown potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(16-12-19-14-8-2-3-9-15(14)20-16)21-11-5-7-13-6-1-4-10-17(13)21/h2-3,8-9,12-13,17H,1,4-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNPRDOGLQLEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl(quinoxalin-2-yl)methanone

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